N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound featuring an imidazole ring, a thiazolidinone ring, and a methoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactionsThe final step involves the coupling of the imidazole ring with the thiazolidinone derivative under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazolidinone rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: A compound with a methoxybenzylidene group but lacking the imidazole and thiazolidinone rings.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: Contains a triazole ring similar to the imidazole ring in the target compound.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N4O3S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C20H22N4O3S2/c1-27-16-6-3-2-5-15(16)13-17-19(26)24(20(28)29-17)11-7-18(25)22-8-4-10-23-12-9-21-14-23/h2-3,5-6,9,12-14H,4,7-8,10-11H2,1H3,(H,22,25)/b17-13- |
InChI Key |
WFNINZKWWGKZRR-LGMDPLHJSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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